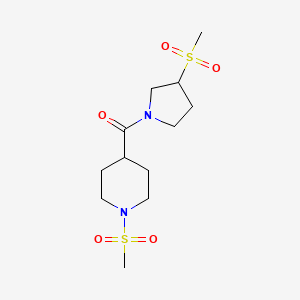
(1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains two functional groups: a methylsulfonyl group and a piperidin-4-yl group. The methylsulfonyl group is a sulfur-containing group that is often found in various pharmaceuticals and pesticides due to its ability to increase solubility and enhance cell penetration. The piperidin-4-yl group is a nitrogen-containing ring often found in bioactive molecules .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the piperidine ring. The electron-donating properties of the nitrogen atom in the ring and the electron-withdrawing properties of the sulfonyl group could lead to interesting chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the piperidine ring and the sulfonyl group. The nitrogen in the piperidine ring can act as a nucleophile in reactions, while the sulfonyl group can act as an electrophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could enhance the compound’s water solubility .科学的研究の応用
Synthesis and Structural Analysis
- Synthesis Techniques and Crystal Structure : The compound similar to (1-(Methylsulfonyl)piperidin-4-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone was synthesized using specific condensation techniques. Spectroscopic methods and X-ray crystallography were employed for characterization, revealing insights into the molecular structure, including the chair conformation of the piperidine ring and tetrahedral geometry around the sulfur atom. This research contributes to understanding the structural and conformational aspects of such compounds (Girish et al., 2008).
Biological Activities
- In Vitro Antimicrobial Activity : Derivatives of compounds related to this compound have shown promising in vitro antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Applications in Medicinal Chemistry
- Potential in Diabetes Treatment : Similar compounds have been investigated for their role as dipeptidyl peptidase IV inhibitors, indicating potential applications in treating type 2 diabetes. This highlights the significance of such compounds in medicinal chemistry and drug development (Sharma et al., 2012).
Chemical Synthesis and Characterization
Efficient Synthesis Methods : Research has developed efficient methods for synthesizing heterocycles containing both piperidine and pyridine rings, starting from simple and readily available materials. This opens up avenues for organic synthesis of other piperidine- and pyridine-containing heterocycles (Zhang et al., 2020).
Structural Studies and Conformational Analysis : Studies on compounds structurally related to this compound have been conducted, focusing on their synthesis, characterization, and X-ray diffraction analysis. This contributes to the understanding of their molecular structures and potential applications in various fields (Huang et al., 2021).
Role in Corrosion Inhibition : A study indicated that a compound structurally related to this compound showed effective inhibition of mild steel corrosion in an acidic medium, pointing towards its potential as a corrosion inhibitor (Singaravelu & Bhadusha, 2022).
特性
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5S2/c1-20(16,17)11-5-6-13(9-11)12(15)10-3-7-14(8-4-10)21(2,18)19/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMVLRVRSRVPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-6-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2809133.png)
![Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride](/img/structure/B2809134.png)
![6-(1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2809137.png)
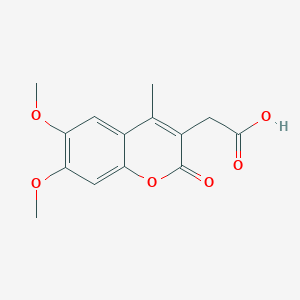
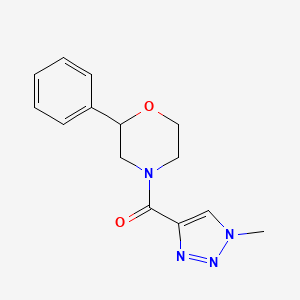
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine](/img/structure/B2809140.png)


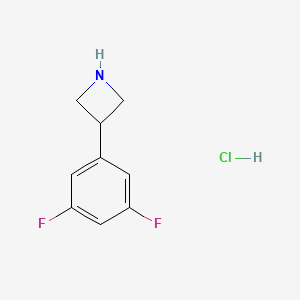
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B2809145.png)
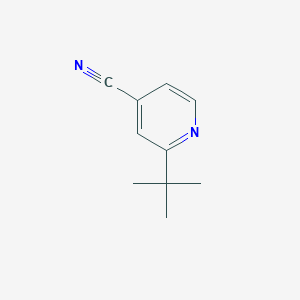


![4,7-Diazaspiro[2.5]octan-8-one](/img/structure/B2809151.png)
